molecular formula C26H23FN4O3S B308312 2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER

2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER

Cat. No.: B308312
M. Wt: 490.6 g/mol
InChI Key: XUSZVRWMLWWFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl ring, a fluorobenzyl sulfanyl group, and a triazino-benzoxazepine core. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzoxazepine core.

    Substitution Reactions:

    Attachment of the Fluorobenzyl Sulfanyl Group: This step involves the reaction of the triazino-benzoxazepine core with a fluorobenzyl sulfanyl precursor under specific conditions to attach the fluorobenzyl sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazino-benzoxazepine core or the fluorobenzyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The phenyl ring with ethoxy and methoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced derivatives of the triazino-benzoxazepine core or fluorobenzyl group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition or Activation of Pathways: The compound could influence biochemical pathways by inhibiting or activating key steps.

    Interaction with DNA or RNA: The compound may bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 6-(4-Ethoxyphenyl)-3-[(2-bromobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

2-ETHOXY-5-{3-[(2-FLUOROBENZYL)SULFANYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL}PHENYL METHYL ETHER is unique due to the specific combination of substituents on the phenyl ring and the presence of the fluorobenzyl sulfanyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H23FN4O3S

Molecular Weight

490.6 g/mol

IUPAC Name

6-(4-ethoxy-3-methoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C26H23FN4O3S/c1-3-33-21-13-12-16(14-22(21)32-2)24-28-20-11-7-5-9-18(20)23-25(34-24)29-26(31-30-23)35-15-17-8-4-6-10-19(17)27/h4-14,24,28H,3,15H2,1-2H3

InChI Key

XUSZVRWMLWWFEJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F)OC

Origin of Product

United States

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